molecular formula C17H18FN3O4S B4367066 1-[(3-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE

1-[(3-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B4367066
M. Wt: 379.4 g/mol
InChI Key: FSAVVDVCOWEGHG-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-(3-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and a 3-nitrobenzenesulfonyl group

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-15-4-1-3-14(11-15)13-19-7-9-20(10-8-19)26(24,25)17-6-2-5-16(12-17)21(22)23/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAVVDVCOWEGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-4-(3-nitrobenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with 3-fluorobenzyl chloride to introduce the 3-fluorophenylmethyl group. This intermediate is then subjected to sulfonylation using 3-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-4-(3-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 1-[(3-Aminophenyl)methyl]-4-(3-nitrobenzenesulfonyl)piperazine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 1-[(3-Fluorophenyl)methyl]piperazine and 3-nitrobenzenesulfonic acid.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-(3-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-(3-nitrobenzenesulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the nitrobenzenesulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Fluorophenyl)methyl]piperazine: Similar structure but lacks the nitrobenzenesulfonyl group.

    4-(3-Nitrobenzenesulfonyl)piperazine: Similar structure but lacks the fluorophenylmethyl group.

    1-[(3-Chlorophenyl)methyl]-4-(3-nitrobenzenesulfonyl)piperazine: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

1-[(3-Fluorophenyl)methyl]-4-(3-nitrobenzenesulfonyl)piperazine is unique due to the presence of both the fluorophenylmethyl and nitrobenzenesulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(3-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE

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